molecular formula C17H13Cl4N3O3 B2523247 N,N'-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide CAS No. 339096-74-1

N,N'-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide

Cat. No.: B2523247
CAS No.: 339096-74-1
M. Wt: 449.11
InChI Key: UWNDYOITBYSFBJ-UHFFFAOYSA-N
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Description

N,N’-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features two 2,4-dichlorophenyl groups and a hydroxy(methyl)amino group attached to a propanediamide backbone, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,4-dichloroaniline with a suitable aldehyde to form an imine intermediate.

    Addition of Hydroxy(methyl)amine: The imine intermediate is then reacted with hydroxy(methyl)amine under controlled conditions to introduce the hydroxy(methyl)amino group.

    Final Coupling: The final step involves coupling the modified intermediate with a propanediamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy(methyl)amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxo derivatives with modified functional groups.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Compounds with substituted phenyl rings.

Scientific Research Applications

N,N’-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N’-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N’-bis(2,4-dichlorophenyl)propanediamide: Lacks the hydroxy(methyl)amino group.

    N,N’-bis(2,4-dichlorophenyl)-2-{[amino]methylidene}propanediamide: Lacks the hydroxy group.

Uniqueness

N,N’-bis(2,4-dichlorophenyl)-2-{[hydroxy(methyl)amino]methylidene}propanediamide is unique due to the presence of both hydroxy and methylamino groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

N,N'-bis(2,4-dichlorophenyl)-2-[[hydroxy(methyl)amino]methylidene]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl4N3O3/c1-24(27)8-11(16(25)22-14-4-2-9(18)6-12(14)20)17(26)23-15-5-3-10(19)7-13(15)21/h2-8,27H,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWNDYOITBYSFBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=C(C(=O)NC1=C(C=C(C=C1)Cl)Cl)C(=O)NC2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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